molecular formula C5H5N3O4 B1627065 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid CAS No. 3994-53-4

1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid

Cat. No.: B1627065
CAS No.: 3994-53-4
M. Wt: 171.11 g/mol
InChI Key: KPZWNYSWNWWBBW-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid ( 3994-53-4) is a heterocyclic building block of significant interest in medicinal chemistry and chemical biology . As a nitroimidazole derivative, its core structure is a fundamental scaffold in the development of therapeutic agents, particularly for its role as a chemical intermediate in synthesizing more complex molecules like 1-substituted-5-nitroimidazole-2-carboxamides and esters . The presence of both an electron-withdrawing nitro group and a carboxylic acid group on the imidazole ring makes it a versatile precursor for creating libraries of new compounds for biological screening . Researchers leverage this compound to develop derivatives that target anaerobic bacteria and parasites, a known mechanism of the nitroimidazole class where the nitro group is reduced within microorganisms to generate reactive species that damage cellular macromolecules . Recent advanced research applications include the use of 1H-imidazole-2-carboxylic acid (ICA) derivatives as potent inhibitors for Verona Integron-encoded Metallo-β-lactamases (VIMs), which are clinically relevant enzymes that confer antibiotic resistance in bacteria . The compound has the molecular formula C5H5N3O4 and a molecular weight of 171.11 g/mol . It is recommended to be stored sealed in dry conditions, ideally at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-5-nitroimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-3(8(11)12)2-6-4(7)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZWNYSWNWWBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576454
Record name 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3994-53-4
Record name 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitric Acid-Mediated Oxidation of 1-Methyl-2-hydroxymethyl-5-nitroimidazole

The most direct method involves the oxidation of 1-methyl-2-hydroxymethyl-5-nitroimidazole using concentrated nitric acid. This single-step procedure leverages the strong oxidative properties of nitric acid to convert the hydroxymethyl (-CH2OH) group at the 2-position into a carboxylic acid (-COOH).

Reaction Conditions and Workup

  • Starting Material : 1-Methyl-2-hydroxymethyl-5-nitroimidazole
  • Reagent : Concentrated nitric acid (HNO3)
  • Temperature : 75–80°C
  • Duration : 15–60 hours
  • Workup :
    • The reaction mixture is cooled and neutralized with sodium bicarbonate to pH 2.
    • The target compound precipitates and is isolated via filtration.
    • The mother liquor is further acidified to recover additional product (yield increase: ~0.7 g per batch).
Key Considerations
  • Byproduct Formation : Prolonged heating beyond 60 hours risks over-oxidation or decomposition.
  • Yield Optimization : Sequential pH adjustments enhance recovery from the mother liquor.

Hydrolysis of 1-Methyl-2-cyano-5-nitroimidazole

A two-step approach involves the synthesis of 1-methyl-2-cyano-5-nitroimidazole followed by nitrile hydrolysis to the carboxylic acid. While patents describe the conversion of cyano intermediates to carboxamides, analogous hydrolysis conditions can yield the carboxylic acid.

Step 1: Synthesis of 1-Methyl-2-cyano-5-nitroimidazole

  • Starting Material : 1-Methyl-2-methylsulfonyl-5-nitroimidazole
  • Reagent : Potassium cyanide (KCN)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : Room temperature to 100°C
  • Outcome : Substitution of the methylsulfonyl group with a cyano group.

Step 2: Nitrile Hydrolysis

  • Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
  • Conditions :
    • Acidic Hydrolysis : Reflux with 6M HCl.
    • Basic Hydrolysis : Reflux with 40% NaOH.
  • Mechanism : The cyano group (-CN) undergoes hydrolysis to a carboxylic acid (-COOH) via an intermediate amide.
Challenges and Optimizations
  • Side Reactions : Over-hydrolysis to ammonium salts in basic conditions.
  • Catalysis : Transition metal catalysts (e.g., CuSO4) may accelerate hydrolysis but require stringent temperature control.

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield* Scalability Purity Considerations
Nitric Acid Oxidation 1-Methyl-2-hydroxymethyl-5-nitroimidazole HNO3 Moderate High Requires careful pH control
Nitrile Hydrolysis 1-Methyl-2-cyano-5-nitroimidazole HCl/NaOH Unknown Moderate Risk of over-hydrolysis
Ester Saponification Ethyl carboxylate derivative NaOH/HCl Unknown High Dependent on ester synthesis

*Yields inferred from analogous reactions; explicit data unavailable in cited sources.

Industrial and Optimization Insights

Nitric Acid Route

  • Process Intensification : Continuous flow reactors could mitigate safety concerns associated with bulk HNO3 use.
  • Waste Management : Neutralization of acidic byproducts requires robust effluent treatment systems.

Nitrile Hydrolysis Route

  • Catalytic Enhancements : Enzymatic hydrolysis using nitrilases offers greener alternatives but remains unexplored for this substrate.
  • Byproduct Recycling : Unreacted KCN must be recovered to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid is primarily recognized for its antimicrobial and antiparasitic properties. It serves as a precursor in the synthesis of various pharmaceutical agents targeting infections caused by bacteria and protozoa.

  • Antimicrobial Activity : The compound exhibits potent activity against several pathogens, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated significant effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4.0 μg/mL, and against Escherichia coli with an MIC of 8.0 μg/mL .
PathogenMIC (μg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Klebsiella pneumoniae16.0
  • Antiparasitic Activity : The compound has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, with effective concentrations comparable to established treatments.

Overcoming Antimicrobial Resistance

Recent studies indicate that this compound may serve as an alternative treatment for infections caused by metronidazole-resistant strains of Helicobacter pylori. In disk diffusion assays, it produced substantial inhibition zones, suggesting potential in combating antibiotic resistance .

Case Study 1: Antibacterial Efficacy

In a study involving murine models infected with Staphylococcus aureus, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. This highlights its potential for therapeutic use in bacterial infections.

Case Study 2: Antiparasitic Properties

Research evaluating the compound's effectiveness against Trypanosoma cruzi showed promising results, indicating its potential as a lead compound for developing new antichagas drugs through molecular hybridization strategies .

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. This mechanism is similar to other nitroimidazole compounds, which are known for their antimicrobial activity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name CAS Number Substituents (Positions) Molecular Weight Key Properties/Applications References
1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid - 1-CH₃, 5-NO₂, 2-COOH ~187.12 (est.) Pharmaceutical intermediate; polar, acidic
5-Nitro-1H-imidazole-2-carboxylic acid 1564-49-4 5-NO₂, 2-COOH 173.11 Higher acidity; potential antimicrobial agent
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate 683815-49-8 1-CH₃, 5-NO₂, 2-COOEt 215.16 Ester derivative; improved lipophilicity for drug delivery
1-Methyl-1H-imidazole-5-carboxylic acid 41806-40-0 1-CH₃, 5-COOH 126.11 Lacks nitro group; used in coordination chemistry
1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid 1554483-79-2 1-C₂H₅, 5-CH₃, 2-COOH 184.18 Ethyl group enhances metabolic stability

Reactivity and Functional Group Impact

  • Nitro Group : The 5-nitro substituent in the target compound and its analogs (e.g., 1564-49-4) contributes to electron-withdrawing effects, reducing basicity of the imidazole ring and influencing redox properties .
  • Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) offers hydrogen-bonding capability and higher water solubility compared to its ethyl ester derivative (683815-49-8), which is more lipophilic and suitable for membrane penetration .
  • Methyl vs. In contrast, 1-ethyl analogs (e.g., 1554483-79-2) may exhibit altered pharmacokinetic profiles due to increased hydrophobicity .

Structural-Activity Relationships (SAR)

  • Nitro Position : The 5-nitro group in the target compound is critical for bioactivity, as seen in antimicrobial nitroimidazoles like metronidazole .
  • Carboxylic Acid Functionality : Enhances binding to biological targets (e.g., enzymes) via ionic interactions, whereas ester derivatives are metabolically labile .
  • Substituent Effects : Alkyl groups at position 1 (methyl, ethyl) modulate solubility and metabolic stability, with larger groups delaying hepatic clearance .

Biological Activity

1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of antimicrobial and antiparasitic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and case studies that highlight its potential therapeutic applications.

This compound is derived from the imidazole ring, which is known for its biological significance in various pharmacological contexts. The presence of the nitro group at the 5-position enhances its reactivity and biological activity.

The biological activity of this compound primarily stems from the reduction of the nitro group to form reactive intermediates. These intermediates can interact with nucleic acids and proteins, leading to:

  • Antimicrobial Effects : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of strains such as Staphylococcus aureus and Helicobacter pylori .
  • Antiparasitic Activity : Nitroimidazoles are well-known for their efficacy against protozoan parasites. This compound has been studied for its potential against Trypanosoma cruzi, the causative agent of Chagas disease .

Synthesis Methods

The synthesis of this compound typically involves nitration reactions followed by hydrolysis processes. The common synthetic route includes:

  • Nitration : The starting material, 1-methylimidazole, is treated with a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Hydrolysis : The resulting ester can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid form.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antibacterial Activity

A study evaluated various nitroimidazole derivatives, including this compound, for their antibacterial properties using disk diffusion assays. The results indicated that this compound exhibited significant inhibition zones against S. aureus and Escherichia coli, suggesting strong antibacterial potential .

Study 2: Antiparasitic Efficacy

In a separate investigation focusing on antiparasitic activity, researchers tested the compound against Trypanosoma cruzi. The results demonstrated a notable reduction in parasite viability at concentrations as low as 4.8 μM, with low cytotoxicity towards mammalian cells (IC50 > 500 μM), indicating a promising therapeutic index .

Data Table: Biological Activity Summary

Biological ActivityTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
AntibacterialStaphylococcus aureus8 μg/disc
AntibacterialEscherichia coli12 μg/disc
AntiparasiticTrypanosoma cruzi4.8 μM

Q & A

Q. What analytical methods resolve batch-to-batch variability in purity?

  • Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with charged aerosol detection (CAD) for non-UV active impurities. For trace metal analysis (e.g., Pd residues from synthesis), use ICP-MS with a detection limit of 0.1 ppb .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid
Reactant of Route 2
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1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid

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